![molecular formula C9H8BrN3O2 B14904588 Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14904588.png)
Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-c]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-1H-pyrazole with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and ligands are typically employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[1,5-c]pyrimidines, oxidized derivatives, and coupled products with various functional groups.
Applications De Recherche Scientifique
Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Its photophysical properties make it useful in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades and gene expression regulation.
Comparaison Avec Des Composés Similaires
Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate can be compared with other pyrazolo[1,5-c]pyrimidine derivatives, such as:
- Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share structural similarities but differ in their functional groups and biological activities
Propriétés
Formule moléculaire |
C9H8BrN3O2 |
|---|---|
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-8-6(10)4-12-13(8)5-11-7/h3-5H,2H2,1H3 |
Clé InChI |
JVZCOTYPHIJGIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=NN2C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


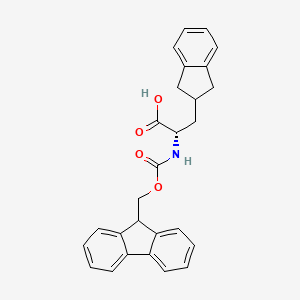
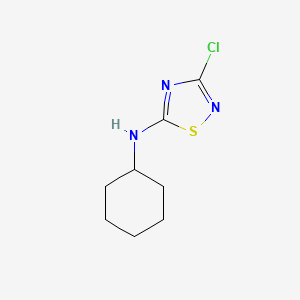
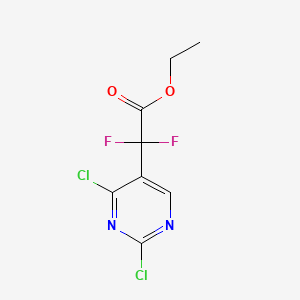

![N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine](/img/structure/B14904529.png)


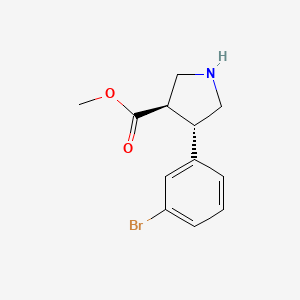
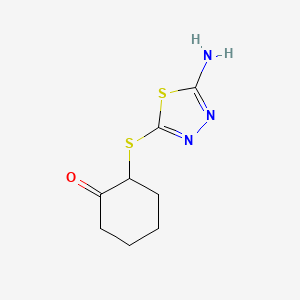
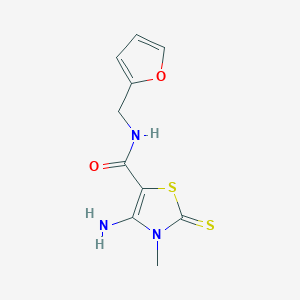
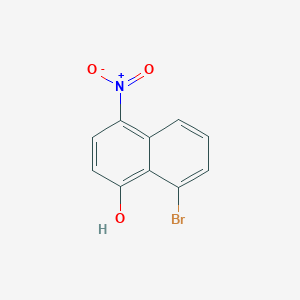
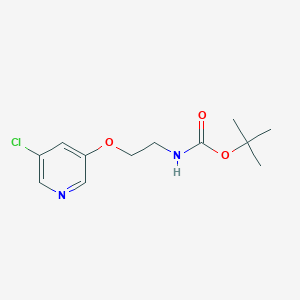
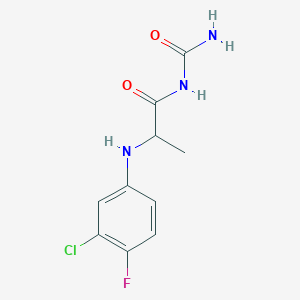
![tert-butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14904593.png)
